Mass Spectrometry Differentiation: rac Ketorolac-d4 vs. Unlabeled Ketorolac
As a tetradeuterated internal standard, rac Ketorolac-d4 provides a baseline mass shift of +4 Da relative to its unlabeled analyte (C15H13NO3 vs. C15H9D4NO3). This allows for unambiguous chromatographic and mass spectrometric separation in LC-MS/MS workflows . The mass difference prevents signal interference and cross-talk between the analyte and internal standard channels, a fundamental requirement for the accurate quantification of ketorolac in complex biological matrices such as human plasma [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) for [M+H]+ Ion |
|---|---|
| Target Compound Data | m/z ~260.1 for rac Ketorolac-d4 |
| Comparator Or Baseline | m/z ~256.1 for unlabeled rac Ketorolac |
| Quantified Difference | +4 Da mass shift |
| Conditions | LC-ESI-MS positive ion mode |
Why This Matters
This mass differentiation is the cornerstone of accurate quantitation, enabling the internal standard to normalize for matrix effects and instrument variability.
- [1] Hindawi. (2011). Table 3: Result of validation parameters. Case Reports in Immunology. View Source
